S-Phenyl thioisobutyrate
CAS No.: 58443-71-3
Cat. No.: VC14424795
Molecular Formula: C10H12OS
Molecular Weight: 180.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58443-71-3 |
|---|---|
| Molecular Formula | C10H12OS |
| Molecular Weight | 180.27 g/mol |
| IUPAC Name | S-phenyl 2-methylpropanethioate |
| Standard InChI | InChI=1S/C10H12OS/c1-8(2)10(11)12-9-6-4-3-5-7-9/h3-8H,1-2H3 |
| Standard InChI Key | QBSNMPRRAPQQJL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)SC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Nomenclature
S-Phenyl thioisobutyrate, systematically named S-phenyl 2-methylpropanethioate, consists of a thioester group (-SC(=O)-) linking an isobutyryl moiety to a phenyl ring. Its IUPAC name reflects this configuration, while alternative synonyms include thioisobutyric acid S-phenyl ester and S-phenyl isobutanethioate . The compound’s canonical SMILES (CC(C)C(=O)SC1=CC=CC=C1) and InChIKey (QBSNMPRRAPQQJL-UHFFFAOYSA-N) provide unambiguous representations for computational and regulatory purposes .
Physicochemical Characteristics
Experimental and predicted physicochemical data for S-phenyl thioisobutyrate are summarized below:
The compound’s relatively high logP value indicates lipophilicity, suggesting utility in hydrophobic reaction environments . Its thermal stability, evidenced by a boiling point exceeding 260°C, facilitates high-temperature synthetic applications .
Synthesis and Optimization Strategies
Thioesterification Routes
S-Phenyl thioisobutyrate is synthesized via thioesterification, typically involving the reaction of thiophenol with isobutyryl chloride or analogous acylating agents. Key methodologies include:
Acid Chloride and Thiophenol Coupling
Reacting isobutyryl chloride with thiophenol in the presence of a base (e.g., pyridine) yields S-phenyl thioisobutyrate. Simion et al. (2010) achieved an 85% yield using this approach under anhydrous conditions .
Transition Metal-Catalyzed Methods
Cardellicchio et al. (1985) demonstrated a palladium-catalyzed synthesis with 75% yield, leveraging aryl halides and thiocarboxylic acids . This method reduces side product formation compared to traditional routes.
Yield Optimization and Scalability
Recent advances have focused on catalytic systems to enhance efficiency:
| Method | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Acid chloride-thiophenol | Pyridine | 85 | |
| Pd/Xantphos-catalyzed coupling | Pd(OAc)₂ | 93 | |
| Mukaiyama aldol conditions | TiCl₄ | 92 |
The Pd/Xantphos system, reported by Bie et al. (2021), enables double-decarbonylative aryl exchange between amides and thioesters, achieving 93% yield under mild conditions . This method highlights the compound’s role in catalytic C–S bond formation.
Applications in Organic Synthesis
Mukaiyama Aldol Reaction
Thioesters like S-phenyl thioisobutyrate exhibit enhanced electrophilicity compared to oxygen esters, making them effective in Mukaiyama aldol reactions. Miyashita et al. (1993) utilized the compound to synthesize β-hydroxy thioesters with 93% yield, exploiting its ability to stabilize enolate intermediates .
Pd-Catalyzed Aryl Sulfide Synthesis
Bie et al. (2021) developed a Pd/Xantphos-catalyzed protocol for converting amides and thioesters into aryl sulfides. S-Phenyl thioisobutyrate served as a sulfide donor, enabling the synthesis of diphenyl sulfide derivatives with 89% yield .
H₂S Donor Applications
A 2021 patent disclosed S-phenyl thioisobutyrate’s potential as a hydrogen sulfide (H₂S) donor in therapeutic contexts. Reaction with endogenous thiols releases H₂S, a gasotransmitter with anti-inflammatory and vasodilatory effects .
Research Findings and Mechanistic Insights
Reactivity in Radical Reactions
Freidlina et al. (1988) investigated the compound’s behavior under radical conditions, observing selective C–S bond cleavage to generate phenylthio radicals. This reactivity underpins its use in polymerization initiators and redox-active materials .
Catalytic Asymmetric Synthesis
Kawanami et al. (1981) explored titanium-mediated asymmetric aldol reactions, achieving enantiomeric excess (ee) values up to 78% using S-phenyl thioisobutyrate as a chiral auxiliary .
Future Directions and Emerging Applications
Bioconjugation and Drug Delivery
The compound’s H₂S-releasing capacity positions it as a candidate for targeted drug delivery systems, particularly in cardiovascular and neurodegenerative therapies .
Sustainable Catalysis
Ongoing research aims to replace noble metal catalysts (e.g., Pd) with earth-abundant alternatives (e.g., Fe, Ni) in S-phenyl thioisobutyrate-mediated reactions, aligning with green chemistry principles .
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